molecular formula C11H12O3 B1305595 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one CAS No. 22776-09-6

1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

Cat. No.: B1305595
CAS No.: 22776-09-6
M. Wt: 192.21 g/mol
InChI Key: VGRSZNPWUZDPCH-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by a benzodioxepin ring structure, which is a bicyclic system containing both benzene and dioxepin rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the dioxepin ring, followed by acetylation to introduce the ethanone group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is unique due to its specific combination of a benzodioxepin ring and an ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRSZNPWUZDPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379489
Record name 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22776-09-6
Record name 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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